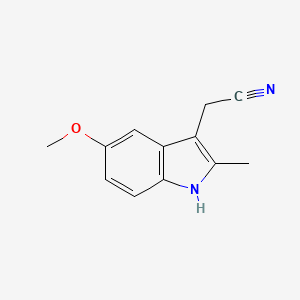

2-(5-metoxi-2-metil-1H-indol-3-il)acetonitrilo

Descripción general

Descripción

The compound “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” is an indole derivative. It has been studied for its potential as a chemoprotective agent against organ damage induced by the anticancer drug cisplatin .

Molecular Structure Analysis

The molecular structure of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” consists of an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position. The 3-position of the indole ring is connected to an acetonitrile group .Aplicaciones Científicas De Investigación

Agente antiinflamatorio y analgésico

Los derivados del indol, incluido el 2-(5-metoxi-2-metil-1H-indol-3-il)acetonitrilo, se han sintetizado y evaluado por sus actividades antiinflamatorias y analgésicas . Estos compuestos han mostrado un potencial significativo en la reducción de la inflamación y la acción como analgésicos. Funcionan inhibiendo las enzimas ciclooxigenasas, particularmente COX-2, que son actores clave en el proceso inflamatorio.

Modulación de la actividad ulcerogénica

La misma serie de derivados del indol también se ha probado por su actividad ulcerogénica . Esto implica evaluar el potencial de estos compuestos para causar úlceras gástricas, que es un efecto secundario común de muchos medicamentos antiinflamatorios. Algunos derivados han mostrado un índice ulcerogénico reducido, lo que indica un menor riesgo de causar úlceras.

Aplicaciones antivirales

Los derivados del indol exhiben actividades antivirales, con algunos compuestos que muestran efectos inhibitorios contra el virus de la influenza A y el virus Coxsackie B4 . La flexibilidad estructural del indol permite la síntesis de derivados que pueden interactuar con los componentes virales, lo que podría conducir a nuevos fármacos antivirales.

Propiedades anticancerígenas

El núcleo del indol está presente en muchos compuestos naturales y sintéticos con propiedades anticancerígenas. Se han explorado los derivados del This compound por su capacidad para unirse a varios objetivos relacionados con el cáncer . Esto incluye la investigación de su afinidad de unión a la albúmina sérica humana, que es relevante para la administración de fármacos en la terapia del cáncer.

Síntesis química y catálisis

Este compuesto se utiliza como reactivo en la síntesis de varios derivados del indol, como indolilquinoxalinas y alquilindoles . Participa en reacciones como la alquilación reductora catalizada por Ir y la arilación catalizada por acetato de paladio, que son importantes para crear moléculas complejas para una mayor evaluación farmacológica.

Síntesis enantioselectiva y estereoselectiva

El compuesto también se emplea en reacciones de alquilación de Friedel-Crafts enantioselectivas y en la síntesis estereoselectiva de ciclopentaindolonas . Estos tipos de reacciones son cruciales para crear moléculas con orientaciones tridimensionales específicas, que pueden influir en gran medida en su actividad biológica.

Mecanismo De Acción

Target of Action

It is noted that similar compounds have been evaluated for their antiproliferative activities against various cancer cell lines .

Mode of Action

Related compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .

Biochemical Pathways

It is known that compounds that inhibit tubulin polymerization affect the microtubule dynamics, disrupting cell division and leading to cell death .

Result of Action

Similar compounds have shown effective activities towards various tumor cell lines .

Action Environment

It is generally known that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .

Direcciones Futuras

The potential of “2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile” as a chemoprotective agent against cisplatin-induced organ damage is promising. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies .

Propiedades

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHBEZHHXYWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

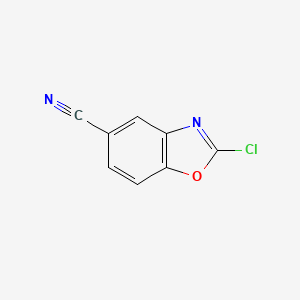

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)

![2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1313187.png)